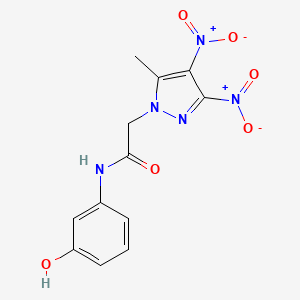
N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide, also known as HDPA, is a chemical compound that has been widely used in scientific research due to its unique properties. HDPA is a synthetic compound that was first synthesized in the early 2000s and has since been used in various research studies.
Mecanismo De Acción
N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide works by binding to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which results in the anti-inflammatory and analgesic effects of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In addition, N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may contribute to its therapeutic effects. N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide in lab experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of COX-1. This selectivity is important as COX-1 is involved in the production of prostaglandins that are important for maintaining normal physiological functions, such as protecting the stomach lining. However, one of the limitations of using N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide. One area of research could be to investigate the potential use of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis. Another area of research could be to explore the potential use of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide as a chemopreventive agent, due to its antioxidant properties. Additionally, further research could be done to optimize the synthesis of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide and improve its solubility in water, which may increase its potential for use in lab experiments.
In conclusion, N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide is a promising compound with unique properties that make it a valuable tool for scientific research. Its ability to selectively inhibit COX-2 activity, without affecting COX-1, makes it a promising candidate for further research into the treatment of chronic inflammatory diseases and other conditions.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide involves the reaction of 3-hydroxyaniline with 5-methyl-3,4-dinitropyrazole in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain pure N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has been used in various research studies due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory and analgesic effects.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-2-(5-methyl-3,4-dinitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O6/c1-7-11(16(20)21)12(17(22)23)14-15(7)6-10(19)13-8-3-2-4-9(18)5-8/h2-5,18H,6H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYCFGPWDNUNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5028641.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5028653.png)
![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-3-methylbenzamide](/img/structure/B5028661.png)
![1-(4-methylphenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B5028668.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]-3-chloropyridine](/img/structure/B5028685.png)
![2-methoxy-6-nitro-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B5028691.png)

![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028705.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5028719.png)
![ethyl 4-({5-[2-(4-bromophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5028733.png)
![1-[6-(benzyloxy)-7-methyl-3-oxido-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5028735.png)
